molecular formula C29H25N3O7 B2424174 N-(2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)carbamoyl)benzofuran-3-yl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide CAS No. 888469-11-2

N-(2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)carbamoyl)benzofuran-3-yl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide

Cat. No. B2424174
CAS RN: 888469-11-2
M. Wt: 527.533
InChI Key: IWYGCUYLTNCXOC-UHFFFAOYSA-N
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Description

N-(2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)carbamoyl)benzofuran-3-yl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide is a useful research compound. Its molecular formula is C29H25N3O7 and its molecular weight is 527.533. The purity is usually 95%.
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Scientific Research Applications

Synthesis of Novel Heterocyclic Compounds

Novel synthesis methodologies have been developed to create heterocyclic compounds derived from complex chemical structures similar to the one . These methods are crucial in the search for new therapeutic agents due to the biological relevance of heterocyclic compounds. For example, the synthesis of new heterocyclic compounds from related precursors has been reported, demonstrating the versatility of these chemical structures in generating biologically active molecules (Patankar, Khombare, Khanwelkar, & Shet, 2008).

Anti-inflammatory and Analgesic Agents

Compounds with structural similarities have been synthesized and evaluated for their anti-inflammatory and analgesic activities. Such research is foundational for the development of new drugs with potential application in treating inflammation and pain. For instance, a study explored the synthesis of benzodifuranyl derivatives, demonstrating significant COX-2 inhibitory activity, alongside analgesic and anti-inflammatory properties (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Antibacterial Agents

Exploration into the antibacterial properties of similar compounds has been a focus, aiming at addressing the challenge of antibiotic resistance. Research in this area seeks to develop new antibiotics through the synthesis of compounds with unique mechanisms of action against bacterial pathogens. A study on the synthesis and antimicrobial evaluation of pyridine derivatives represents such efforts, showcasing the potential of these compounds in combating bacterial infections (Patel & Agravat, 2011).

Antimicrobial and Docking Studies

Recent research has also focused on the synthesis of complex molecules for antimicrobial evaluation and docking studies, further expanding our understanding of how these compounds interact with biological targets. This research provides insights into the structural requirements for antimicrobial activity and can guide the design of more effective drugs (Talupur, Satheesh, & Chandrasekhar, 2021).

properties

IUPAC Name

N-[2-(2,3-dihydro-1,4-benzodioxin-6-ylcarbamoyl)-1-benzofuran-3-yl]-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H25N3O7/c1-36-20-9-7-19(8-10-20)32-16-17(14-25(32)33)28(34)31-26-21-4-2-3-5-22(21)39-27(26)29(35)30-18-6-11-23-24(15-18)38-13-12-37-23/h2-11,15,17H,12-14,16H2,1H3,(H,30,35)(H,31,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWYGCUYLTNCXOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NC3=C(OC4=CC=CC=C43)C(=O)NC5=CC6=C(C=C5)OCCO6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H25N3O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

527.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.